molecular formula C10H17Cl2N B1595677 3-Chloroadamantan-1-amine hydrochloride CAS No. 90812-21-8

3-Chloroadamantan-1-amine hydrochloride

Cat. No. B1595677
CAS RN: 90812-21-8
M. Wt: 222.15 g/mol
InChI Key: BRXNXSCWHSVIPC-UHFFFAOYSA-N
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Description

3-Chloroadamantan-1-amine hydrochloride is a chemical compound that belongs to the class of adamantane derivatives . It is a white crystalline powder that is soluble in water and has a molecular weight of 222.15 g/mol.


Synthesis Analysis

The synthesis of adamantane derivatives, such as 3-Chloroadamantan-1-amine hydrochloride, often involves the use of orthoesters with amine hydrochlorides . The process involves acetylation of unknown amine hydrochloride salts with trimethyl orthoacetate (TMOA) in the absence of solvent . The reaction progress is monitored chromatographically, and the amide product is identified spectroscopically .


Molecular Structure Analysis

The molecular formula of 3-Chloroadamantan-1-amine hydrochloride is C10H17Cl2N . The compound has a molecular weight of 222.15 g/mol . The IUPAC name is (5S,7R)-3-chloroadamantan-1-amine;hydrochloride . The InChIKey is BRXNXSCWHSVIPC-YFDATDCASA-N .


Physical And Chemical Properties Analysis

3-Chloroadamantan-1-amine hydrochloride has a molecular weight of 222.15 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 . Its exact mass is 221.0738049 g/mol, and its monoisotopic mass is also 221.0738049 g/mol . The topological polar surface area is 26 Ų .

Scientific Research Applications

  • Neurotransmission Research

    • Application : 1-Adamantanamine Hydrochloride acts as a dopamine receptor agonist by enhancing the synthesis and release of dopamine from nerve cells and delaying the reuptake into synaptic vesicles .
    • Method : The compound is typically administered in a laboratory setting, often in animal models, to study its effects on dopamine neurotransmission .
    • Results : The compound has been found to inhibit the replication of influenza A viruses by preventing the release of infectious viral RNA .
  • Antiviral Research

    • Application : 1-Adamantanamine Hydrochloride has been used as an anti-influenza A virus agent .
    • Method : The compound is typically used in a laboratory setting to study its antiviral properties. It’s often administered to cells or organisms infected with the influenza A virus .
    • Results : The compound has been found to inhibit the replication of influenza A viruses by preventing the release of infectious viral RNA .
  • Medicinal Chemistry

    • Application : Adamantane derivatives have been used in the development of various pharmaceuticals due to their unique structural, biological, and stimulus-responsive properties . They can improve the lipophilicity and stability of drugs .
    • Method : The incorporation of adamantane fragments into pharmaceuticals is typically achieved through chemical synthesis .
    • Results : Nitrogen-containing pharmaceuticals derived from adamantane, such as amantadine, rimantadine, and memantine, exhibit antiviral, anti-Parkinsonian, or anti-Alzheimer properties .
  • Catalyst Development

    • Application : Adamantane derivatives have been used in the development of catalysts .
    • Method : The unique structural properties of adamantane derivatives make them suitable for use in catalyst development .
    • Results : The specific results or outcomes would depend on the type of catalyst being developed and the specific adamantane derivative being used .

Future Directions

Adamantane derivatives, such as 3-Chloroadamantan-1-amine hydrochloride, have potential applications in various scientific and industrial fields. For instance, the adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . These results encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical applications .

properties

IUPAC Name

3-chloroadamantan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN.ClH/c11-9-2-7-1-8(3-9)5-10(12,4-7)6-9;/h7-8H,1-6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXNXSCWHSVIPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60327341
Record name 3-chloroadamantan-1-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloroadamantan-1-amine hydrochloride

CAS RN

90812-21-8
Record name 3-chloroadamantan-1-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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